

# Enhancing Hepatitis B Vaccine Immunogenicity: A Technical Guide to Novel Adjuvants

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## Introduction

The global effort to control hepatitis B virus (HBV) infection hinges on effective vaccination. Standard vaccines, while successful, primarily rely on aluminum-based adjuvants (alum), which induce a predominantly humoral (Th2-biased) immune response.[1][2] This can be insufficient for certain populations, including older adults, immunocompromised individuals, and those with chronic kidney disease, who exhibit lower seroprotection rates.[3][4] The quest for enhanced vaccine efficacy has led to the exploration of novel adjuvants designed to elicit a more robust and comprehensive immune response, including stronger T-cell (Th1-type) immunity, which is crucial for clearing established infections.[5] This technical guide provides an in-depth overview of promising new adjuvants, detailing their mechanisms of action, summarizing key immunogenicity data, and outlining relevant experimental protocols.

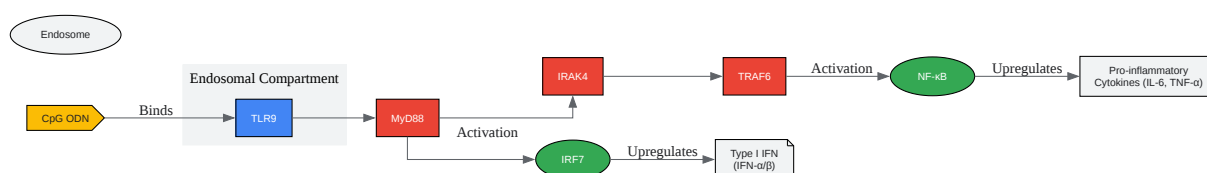
## Toll-Like Receptor (TLR) Agonists: Activating Innate Immunity

TLR agonists are potent activators of the innate immune system, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), which in turn shapes a strong adaptive immune response.[6][7]

### TLR9 Agonists (CpG Oligodeoxynucleotides)

CpG oligodeoxynucleotides (ODNs) are synthetic DNA sequences that mimic microbial DNA and are recognized by TLR9.[8] The approved **hepatitis B vaccine**, HEPLISAV-B®, utilizes the CpG 1018 adjuvant.[3][9] Clinical trials have demonstrated that HEPLISAV-B achieves higher and earlier seroprotection rates compared to alum-adjuvanted vaccines.[10][11] For instance, seroprotective antibody levels were observed in 90.0%–100.0% of individuals who received the CpG-adjuvanted vaccine, in contrast to 70.5%–90.2% of those who received the Engerix-B vaccine.[10] In a study involving people living with HIV, a three-dose series of the HepB-CpG vaccine resulted in protective antibody levels in all participants.[12]

### Signaling Pathway for TLR9 Agonists (CpG ODN)



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Caption: TLR9 activation by CpG ODN in the endosome initiates a MyD88-dependent signaling cascade.

## TLR7 and TLR7/8 Agonists

TLR7 and TLR8 are intracellular receptors that recognize single-stranded viral RNA. Small molecule agonists of these receptors, such as imiquimod and resiquimod (R848), have shown potential as vaccine adjuvants.[13] A novel TLR7 agonist, T7-EA, when combined with an alum adjuvant and recombinant HBsAg, induced a potent HBsAg-specific Th1 immune response in mice.[14] Similarly, the TLR7/8 agonist 3M-052, when formulated with alum, has been shown to be a promising adjuvant for an HIV vaccine, inducing robust antibody and T-cell responses.[15][16]

## TLR4 Agonists (MPL)

Monophosphoryl lipid A (MPL) is a detoxified derivative of lipopolysaccharide (LPS) that activates TLR4.[9] The Adjuvant System 04 (AS04), a combination of MPL and alum, is used in the Fendrix **hepatitis B vaccine**, which is approved for use in specific patient populations such as those with renal insufficiency.[4][17] AS04 enhances the immune response by triggering local cytokine production and increasing the activation of APCs.[17] Studies have shown that AS04-adjuvanted HBV vaccines are highly immunogenic in dialysis patients.[18][19]

## Saponin-Based Adjuvants: The Case of QS-21

QS-21 is a purified saponin extracted from the bark of the Quillaja saponaria tree.[20][21] It is known for its ability to induce both a strong antibody (Th2) and cell-mediated (Th1) immune response.[22] QS-21 is a component of the AS01 adjuvant system, which also includes MPL in a liposomal formulation.[22][23] This combination has been shown to be highly effective in various vaccine candidates.[23] QS-21 is thought to act on APCs, enhancing antigen uptake and presentation.[22]

## Nanoparticle-Based Adjuvants and Delivery Systems

Nanoparticles can serve as both adjuvants and delivery systems, protecting the antigen from degradation and facilitating its uptake by APCs.[24][25]

### Chitosan Nanoparticles

Chitosan is a biocompatible and biodegradable polysaccharide.[26] Chitosan-based nanoparticles have been shown to efficiently associate with recombinant HBsAg, leading to a sustained release of the antigen.[26] In a murine model, these nanoparticles induced anti-HBsAg IgG levels that were nine times higher than the conventional alum-adjuvanted vaccine.[26]

### Silica-Based Nanoparticles

Core-shell silica-layered double hydroxide (SiO<sub>2</sub>@LDH) nanoparticles have been investigated as an adjuvant for a hepatitis B DNA vaccine.[27] These nanoparticles were shown to enhance the expression of IFN- $\gamma$ , IL-6, and MHC II in macrophages.[27] In vivo studies in mice

demonstrated that the DNA vaccine loaded onto these nanoparticles induced a significantly higher serum antibody response and promoted a Th1-polarized T-cell response compared to the naked DNA vaccine.[\[27\]](#)

## Quantitative Immunogenicity Data

The following tables summarize key quantitative data from studies evaluating novel adjuvants for **hepatitis B vaccines**.

Table 1: Seroprotection Rates and Antibody Titers for TLR Agonist Adjuvants

Adjuvant	Vaccine	Population	Seroprotection Rate (%)	Geometric Mean Titer (GMT) (mIU/mL)	Comparator	Comparator Seroprotection Rate (%)	Comparator GMT (mIU/mL)	Reference
CpG 1018	HepB-CpG	Healthy Adults	90.0 - 100.0	Not consistently reported	Engerix-B (Alum)	70.5 - 90.2	Not consistently reported	<a href="#">[10]</a>
CpG 2395	Engerix-B	BALB/c mice	S/N ratio: 14.1	Not applicable	Engerix-B (Alum)	S/N ratio: 3.22	Not applicable	<a href="#">[28]</a>
AS04 (MPL + Alum)	Fendrix	Healthy Non-responders	97.5	Not reported	Engerix-B (Alum)	68.0	Not reported	<a href="#">[4]</a>
AS04 (MPL + Alum)	HBV-AS04	Dialysis Patients	81.5	384.9	Not applicable	Not applicable	Not applicable	<a href="#">[18]</a>

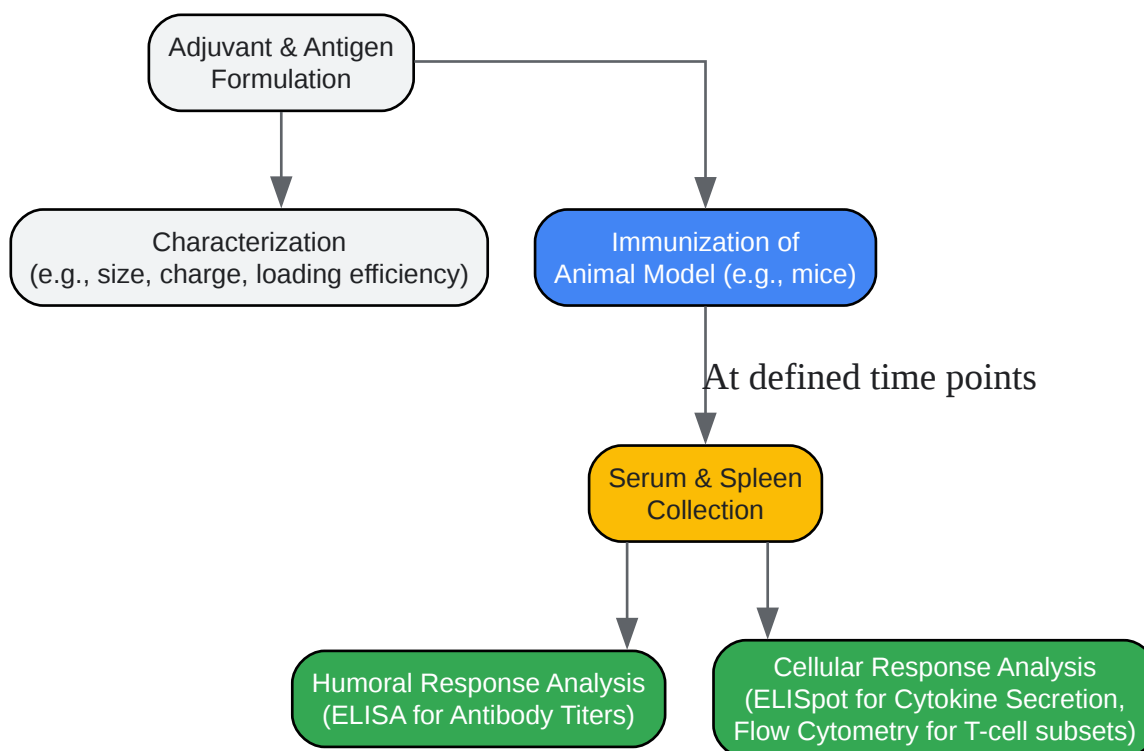
Table 2: Immunogenicity of Nanoparticle-Based Adjuvants

Adjuvant	Vaccine	Model	Key Finding	Comparator	Reference
Chitosan Nanoparticles	rHBsAg	Mice	9-fold higher anti-HBsAg IgG levels	Alum-adsorbed vaccine	[26]
SiO <sub>2</sub> @LDH Nanoparticles	HBV DNA vaccine	BALB/c mice	Higher serum antibody response and Th1 polarization	Naked DNA vaccine	[27]

## Experimental Protocols

This section provides a generalized overview of methodologies commonly employed in the evaluation of novel vaccine adjuvants.

### General Experimental Workflow



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Caption: A typical workflow for preclinical evaluation of novel vaccine adjuvants.

## Vaccine Formulation

- **Antigen:** Recombinant hepatitis B surface antigen (HBsAg) is commonly used. The concentration is typically specified (e.g., 10-20  $\mu$ g/dose ).[\[3\]](#)
- **Adjuvant:** The novel adjuvant is mixed with the antigen. For nanoparticle formulations, this involves loading the antigen onto or into the nanoparticles.[\[24\]](#) The final concentration of the adjuvant is a critical parameter.
- **Buffer:** The formulation is prepared in a physiologically compatible buffer, such as phosphate-buffered saline (PBS).

## Animal Immunization Studies

- **Animal Model:** BALB/c mice are a frequently used model for immunogenicity studies.[\[29\]](#)[\[30\]](#)
- **Groups:** Typically include a control group (e.g., PBS), a group receiving the antigen with a conventional adjuvant (e.g., alum), and one or more groups receiving the antigen with the novel adjuvant(s).
- **Administration:** Immunizations are often administered intramuscularly or subcutaneously.
- **Schedule:** A prime-boost strategy is common, with immunizations at day 0 and subsequent boosts at intervals such as 2 or 4 weeks.[\[14\]](#)

## Immunological Assays

- **Enzyme-Linked Immunosorbent Assay (ELISA):** Used to measure the titers of HBsAg-specific antibodies (e.g., total IgG, IgG1, IgG2a) in the serum of immunized animals. The ratio of IgG2a to IgG1 can indicate the Th1/Th2 bias of the immune response.
- **Enzyme-Linked Immunospot (ELISpot) Assay:** Used to quantify the number of antigen-specific cytokine-secreting cells (e.g., IFN- $\gamma$ , IL-4) in splenocytes restimulated with HBsAg in vitro.

- Flow Cytometry: Can be used to characterize and quantify different T-cell populations (e.g., CD4+, CD8+) and their activation status.

## Conclusion

The development of novel adjuvants represents a significant advancement in the field of vaccinology, offering the potential to improve the efficacy of **hepatitis B vaccines**, particularly in hard-to-protect populations. TLR agonists, saponins, and nanoparticle-based systems have all demonstrated the ability to enhance the immunogenicity of HBsAg, often inducing a more balanced Th1/Th2 response compared to traditional alum adjuvants. The continued investigation and clinical evaluation of these innovative adjuvants are crucial for the global control of hepatitis B.

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